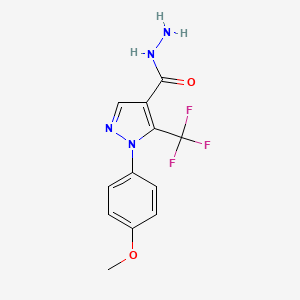

1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

Description

1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 4-methoxyphenyl group at position 1, a trifluoromethyl group at position 5, and a carbohydrazide moiety at position 3. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy substituent may improve solubility compared to halogenated analogs . The carbohydrazide functional group (-CONHNH₂) enables further derivatization, making it a versatile intermediate in drug discovery .

Synthesis of this compound typically involves N-arylation reactions. For example, describes a Chan-Lam coupling method using CuI, DMEDA, and 4-bromoanisole to introduce the 4-methoxyphenyl group to a pyrazole precursor . Hydrazide formation from esters (e.g., via hydrazine treatment of methyl or ethyl carboxylates) is a common route to the carbohydrazide moiety .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O2/c1-21-8-4-2-7(3-5-8)19-10(12(13,14)15)9(6-17-19)11(20)18-16/h2-6H,16H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAXMHILZWPTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide typically involves the reaction of 4-methoxyphenylhydrazine with trifluoromethyl ketones under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of pyrazole alcohols.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential in drug formulation, particularly for:

- Anti-inflammatory Agents : It has shown promise in the development of medications aimed at reducing inflammation, which is critical in treating conditions like arthritis and other inflammatory diseases.

- Analgesics : The compound may serve as a foundation for creating new pain management solutions, providing alternatives to traditional opioids and NSAIDs .

Case Study: Anti-inflammatory Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory activity. A study demonstrated that modifications to the pyrazole ring can enhance efficacy against inflammatory markers in vitro. This suggests that this compound could be optimized for better therapeutic outcomes .

Agricultural Chemistry

In agricultural applications, this compound is utilized for:

- Herbicides and Fungicides : Its effectiveness in protecting crops from pests and diseases has made it a valuable ingredient in the formulation of agrochemicals. The trifluoromethyl group enhances the biological activity of the compound, making it suitable for use in sustainable agricultural practices .

Data Table: Agricultural Applications

| Application Type | Description | Benefits |

|---|---|---|

| Herbicides | Prevents weed growth | Enhances crop yield |

| Fungicides | Protects against fungal infections | Reduces crop loss due to disease |

Material Science

The compound's unique properties allow it to be used in material science for:

- Synthesis of Advanced Materials : It is involved in creating polymers and coatings that exhibit enhanced durability and resistance to environmental factors. This application is crucial for developing materials used in harsh conditions .

Case Study: Polymer Synthesis

A study highlighted the use of pyrazole derivatives in synthesizing high-performance polymers. These materials demonstrated improved thermal stability and mechanical properties, indicating the potential of this compound in advanced material applications .

Biochemical Research

In biochemical research, this compound plays a role in:

- Enzyme Inhibition Studies : It contributes to understanding enzyme interactions and receptor binding, which are fundamental for drug discovery and development.

- Therapeutic Targets : Research into its mechanism of action can reveal new therapeutic targets for various diseases .

Insights from Research

Recent studies have focused on the inhibition of specific enzymes linked to cancer progression. The ability of pyrazole derivatives to modulate these enzymes suggests a pathway for developing novel cancer therapeutics based on this compound .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects :

- Functional Group Impact :

Challenges and Opportunities

- Regioselectivity: Synthesis of the desired regioisomer (e.g., 1,5-disubstituted vs. 1,3-disubstituted pyrazoles) requires careful optimization, as noted in .

- Toxicity : While methoxy-substituted derivatives exhibit lower ulcerogenicity, chloro analogs may pose higher cytotoxicity risks .

Biological Activity

1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C12H10F3N3O

- Molecular Weight : 286.21 g/mol

Biological Activity Overview

The biological activity of pyrazole derivatives, including this compound, has been extensively studied. These compounds exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study found that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. The compound has shown promising results against several cancer cell lines, with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.46 ± 0.04 | Apoptosis induction |

| NCI-H460 | 0.39 ± 0.06 | Autophagy induction |

| A549 | 49.85 | Growth inhibition |

In a study by Li et al., derivatives similar to this compound showed significant inhibition of cell proliferation and induced apoptosis in various cancer cell lines .

3. Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated against various bacterial and fungal strains. For example, it exhibited notable activity against E. coli and Aspergillus niger, with effective concentrations reported at 40 µg/mL .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Pyrazole derivatives often inhibit key enzymes involved in inflammatory pathways and cancer progression.

- Cell Cycle Arrest : Many studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : The compounds have been shown to interfere with critical signaling pathways such as the NF-kB pathway, which is pivotal in inflammation and cancer progression.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Anti-inflammatory Effects : A study demonstrated that a series of pyrazole derivatives significantly reduced edema in animal models, showcasing their potential as anti-inflammatory agents .

- Anticancer Efficacy : In vitro studies revealed that certain pyrazole compounds induced apoptosis in MDA-MB-231 breast cancer cells through the activation of caspase pathways .

- Antimicrobial Properties : A recent investigation into the antimicrobial efficacy of pyrazole derivatives found that they could effectively inhibit the growth of pathogenic bacteria at low concentrations, suggesting their potential use in treating infections .

Q & A

Q. Why do crystallographic data sometimes conflict with DFT-optimized geometries?

- Causes : Crystal packing forces distort gas-phase-optimized structures. Compare Hirshfeld surfaces (e.g., using CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Safety and Stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.